molecular formula C16H13Cl2N3O2S B2815378 N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-2-(furan-2-ylamino)acetamide CAS No. 924834-62-8

N-(5-(2,3-dichlorobenzyl)thiazol-2-yl)-2-(furan-2-ylamino)acetamide

Cat. No.: B2815378
CAS No.: 924834-62-8
M. Wt: 382.26
InChI Key: PQUGRUDIZJFWHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,3-Dichlorobenzyl)thiazol-2-yl)-2-(furan-2-ylamino)acetamide is a thiazole-based compound featuring a 2,3-dichlorobenzyl substitution at the 5-position of the thiazole ring and a furan-2-ylamino group attached to the acetamide moiety. The furan-2-ylamino substituent introduces hydrogen-bonding capabilities, which may influence target interactions.

Properties

IUPAC Name

N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2N3O2S/c17-12-4-1-3-10(15(12)18)7-11-8-20-16(24-11)21-13(22)9-19-14-5-2-6-23-14/h1-6,8,19H,7,9H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUGRUDIZJFWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CC2=CN=C(S2)NC(=O)CNC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Benzyl Substitutions

  • N-(5-R-Benzyl-1,3-thiazol-2-yl)-2,5-dimethyl-3-furamides (): These compounds share the thiazole core and benzyl substitution but differ in the acetamide substituent (2,5-dimethylfuran vs. furan-2-ylamino). Anticancer activity is noted for these analogs, suggesting the thiazole-benzyl-acetamide scaffold is a viable platform for oncology drug development .
  • 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): This analog lacks the benzyl-thiazole linkage but features a dichlorophenyl group directly on the acetamide. Crystallographic data highlight intermolecular N–H···N hydrogen bonds stabilizing its structure, a feature likely shared with the target compound .

Benzothiazole and Pyridazinone Analogs

  • Benzothiazole-Isoquinoline Derivatives (): Compounds like (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide replace the thiazole with a benzothiazole core. The extended aromatic system in benzothiazoles may improve π-π stacking interactions but reduce metabolic stability compared to simpler thiazoles. Synthesis routes involve chloroacetamide intermediates, similar to methods used for the target compound .
  • Pyridazin-3(2H)-one Derivatives (): These FPR1/FPR2 agonists (e.g., N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-6-oxopyridazin-1-yl]acetamide) substitute thiazole with pyridazinone. The acetamide bridge is retained, but the pyridazinone core introduces a ketone group, altering electronic properties.

Substituent Effects on Bioactivity

  • Dichlorobenzyl vs. Methoxybenzyl : The 2,3-dichlorobenzyl group in the target compound increases lipophilicity (logP) compared to methoxybenzyl analogs, likely enhancing blood-brain barrier penetration. However, steric hindrance from chlorine atoms may reduce binding affinity to certain targets.
  • Furan-2-ylamino vs. Phenyl Groups: The furan-2-ylamino substituent offers a smaller, heteroaromatic profile compared to bulkier phenyl groups (e.g., in ’s diphenylacetamide). This may improve solubility and reduce off-target interactions .

Crystallographic and Conformational Insights

  • Intermolecular Interactions : The target compound likely exhibits N–H···N hydrogen bonding (as seen in –10) and π-π stacking due to the thiazole and furan rings. These interactions influence crystal packing and solubility .
  • Dihedral Angles : In analogs like 2,2-diphenyl-N-(thiazol-2-yl)acetamide, the acetamide group forms a 75–81° angle with phenyl rings, suggesting similar torsional flexibility in the target compound’s dichlorobenzyl and furan groups .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Core Structure Key Substituents logP* Biological Activity
Target Compound Thiazole 2,3-Dichlorobenzyl, Furan amino ~3.5 Not reported
N-(5-R-Benzyl-thiazol-2-yl)-dimethylfuramide Thiazole R = varied, 2,5-dimethylfuran ~2.8 Anticancer (IC50: 1–10 µM)
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide Thiazole 2,6-Dichlorophenyl ~3.2 Antimicrobial
N-(4-Bromophenyl)-pyridazinone Pyridazinone 3-Methoxybenzyl ~2.5 FPR1/FPR2 agonist

*Predicted using fragment-based methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.